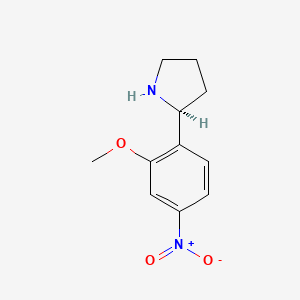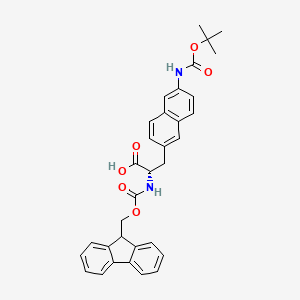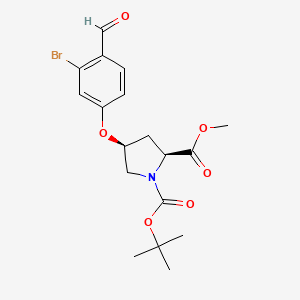![molecular formula C10H8ClN3O2 B13327719 6-(6-Chloropyridin-3-yl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one](/img/structure/B13327719.png)
6-(6-Chloropyridin-3-yl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(6-Chloropyridin-3-yl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a spirocyclic framework, which is known for imparting stability and rigidity to the molecule, making it a valuable scaffold in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Chloropyridin-3-yl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 6-chloropyridine-3-carbaldehyde with a suitable hydrazine derivative to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the spirocyclic compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, the development of greener synthesis methods, such as using water as a solvent or employing catalytic processes, can make the production more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-(6-Chloropyridin-3-yl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding pyridine N-oxide, while reduction could produce a dihydropyridine derivative .
Scientific Research Applications
6-(6-Chloropyridin-3-yl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique optical or electronic properties
Mechanism of Action
The mechanism of action of 6-(6-Chloropyridin-3-yl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-(6-Chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide: Another compound with a chloropyridine moiety, used in optoelectronic applications.
1,3,4-Oxadiazole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Uniqueness
6-(6-Chloropyridin-3-yl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one stands out due to its spirocyclic framework, which imparts unique chemical and physical properties. This makes it a valuable scaffold for the development of new materials and bioactive compounds .
Properties
Molecular Formula |
C10H8ClN3O2 |
|---|---|
Molecular Weight |
237.64 g/mol |
IUPAC Name |
6-(6-chloropyridin-3-yl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one |
InChI |
InChI=1S/C10H8ClN3O2/c11-7-2-1-6(3-12-7)8-13-9(15)10(14-8)4-16-5-10/h1-3H,4-5H2,(H,13,14,15) |
InChI Key |
YXWZVGFFDBBAQK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CO1)C(=O)NC(=N2)C3=CN=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-2-amine](/img/structure/B13327638.png)













